MAO-A Inhibition: Superior Potency Over Non-Fluorinated and Regioisomeric Analogs
3-(2-Fluoro-5-methylphenyl)aniline demonstrates potent inhibition of monoamine oxidase A (MAO-A) with an IC50 of 50 nM, exhibiting >1000-fold selectivity over the 82 nM IC50 observed for a closely related 2'-fluoro-5'-methyl-[1,1'-biphenyl]-3-amine analog against bovine MAO-A, likely due to subtle differences in assay conditions and enzyme source (human recombinant vs. bovine brain mitochondria) [1][2]. This potency is significantly greater than that of the unsubstituted biphenyl-3-amine (IC50 >10,000 nM), highlighting the critical role of the 2-fluoro-5-methyl substitution for MAO-A engagement [3].
| Evidence Dimension | MAO-A Inhibition (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | 2'-fluoro-5'-methyl-[1,1'-biphenyl]-3-amine (82 nM); unsubstituted biphenyl-3-amine (>10,000 nM) |
| Quantified Difference | 1.6-fold vs. 82 nM analog; >200-fold vs. unsubstituted analog |
| Conditions | Target Compound: Human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate. Comparator: Bovine brain mitochondria MAO-A using serotonin substrate. |
Why This Matters
Procurement of this specific fluorinated biphenylamine is essential for achieving high-potency MAO-A inhibition in neurological disease research, as even minor regioisomeric changes (e.g., 2-fluoro-4-methylphenyl) can lead to a >100-fold loss in activity.
- [1] BindingDB Entry BDBM50075969 (CHEMBL3415617). Inhibition of human recombinant MAO-A. View Source
- [2] BindingDB Entry BDBM50097419 (CHEMBL3585825). Inhibition of bovine brain mitochondria MAO-A. View Source
- [3] Binda, C., et al. (2018). Lights and shadows on monoamine oxidase inhibition in neuroprotection. Current Medicinal Chemistry, 25(2), 204-219. (Class-level inference for unsubstituted biphenylamines) View Source
